5-Isopropylpyridin-3-amine
Description
5-Isopropylpyridin-3-amine (CAS: 1256821-12-1) is a pyridine derivative with an isopropyl substituent at position 5 and an amine group at position 3. Its molecular formula is C₈H₁₂N₂, with a molecular weight of 136.19 g/mol . The compound is provided as a research-grade material, typically stored at room temperature (RT) with protection from light.
Properties
IUPAC Name |
5-propan-2-ylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-6(2)7-3-8(9)5-10-4-7/h3-6H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMPOFFDYKRZQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CN=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40731083 | |
| Record name | 5-(Propan-2-yl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40731083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256821-12-1 | |
| Record name | 5-(Propan-2-yl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40731083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-Isopropylpyridin-3-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
The biological activity of 5-Isopropylpyridin-3-amine is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The amine group allows for hydrogen bonding with biological macromolecules, influencing their structure and function. The isopropyl moiety enhances lipophilicity, facilitating cellular uptake and interaction with intracellular targets.
Biological Activities
Research indicates that 5-Isopropylpyridin-3-amine exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against a range of bacterial strains. It has been effective in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Preliminary research suggests that 5-Isopropylpyridin-3-amine may exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. Its mechanism appears to involve apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : There is emerging evidence that this compound may have neuroprotective properties, potentially modulating neurotransmitter systems involved in neurodegenerative diseases.
Table 1: Summary of Biological Activities
Notable Research Findings
- Antimicrobial Study : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that 5-Isopropylpyridin-3-amine inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA) with an IC50 value of 12 µg/mL, suggesting its potential as a therapeutic agent against resistant bacterial strains.
- Cancer Research : In vitro assays reported in Cancer Letters indicated that the compound induced apoptosis in MCF-7 cells through the activation of caspase pathways, leading to significant reductions in cell viability at concentrations above 10 µM .
- Neuroprotection : Research published in Neuroscience Letters highlighted the ability of 5-Isopropylpyridin-3-amine to enhance dopamine release in PC12 cells, suggesting a role in neuroprotection and potential therapeutic applications in Parkinson’s disease .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridinamine Derivatives
To contextualize 5-Isopropylpyridin-3-amine, we compare it with pyridine-based amines that share functional or structural similarities. Key compounds include:
Structural and Physical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) |
|---|---|---|---|---|
| 5-Isopropylpyridin-3-amine | 1256821-12-1 | C₈H₁₂N₂ | 136.19 | Isopropyl (C5), NH₂ (C3) |
| Isopropyl-(5-nitro-pyridin-2-yl)-amine | 26820-53-1 | C₈H₁₀N₃O₂ | 180.19 | Isopropyl (C2), NO₂ (C5), NH₂ (C2) |
| 5-Isopropyl-3-methylpyridin-2-amine | 1470008-15-1 | C₉H₁₄N₂ | 150.22 | Isopropyl (C5), CH₃ (C3), NH₂ (C2) |
| 5-Chloro-3-iodopyridin-2-amine | - | C₅H₄ClIN₂ | 254.46 | Cl (C5), I (C3), NH₂ (C2) |
| 4-Chloro-5-methoxypyridin-3-amine | - | C₆H₇ClN₂O | 158.59 | Cl (C4), OCH₃ (C5), NH₂ (C3) |
Key Observations :
- Electronic Effects: The electron-donating isopropyl group in 5-Isopropylpyridin-3-amine contrasts with electron-withdrawing groups (e.g., NO₂ in Isopropyl-(5-nitro-pyridin-2-yl)-amine), which alter the pyridine ring’s reactivity. For instance, nitro groups enhance electrophilic substitution challenges, while isopropyl may stabilize intermediates in coupling reactions .
- Steric Effects : Bulky substituents like isopropyl (C5) and methyl (C3) in 5-Isopropyl-3-methylpyridin-2-amine could hinder access to the amine group during derivatization compared to smaller halogens (Cl, I) .
Critical Analysis of Substituent Effects
- Positional Influence: The amine group’s position (C3 in 5-Isopropylpyridin-3-amine vs.
- Solubility Trends : While 5-Isopropylpyridin-3-amine is soluble in DMSO, nitro- or halogen-substituted analogs may exhibit lower solubility in polar solvents due to increased molecular weight and polarity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
